6-Chloro-3-phenyl-1H-indole-2-carbonitrile
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Overview
Description
6-Chloro-3-phenyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by a chloro group at the 6th position, a phenyl group at the 3rd position, and a carbonitrile group at the 2nd position, is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 6-chloro-2-nitrobenzaldehyde and phenylhydrazine. The reaction proceeds under reflux conditions in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro group at the 6th position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Products include substituted indoles with various nucleophiles replacing the chloro group.
Oxidation and reduction: Products include oxidized or reduced forms of the indole derivative.
Scientific Research Applications
6-Chloro-3-phenyl-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-indole-3-carbaldehyde
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl
- 1H-Indole-3-carbaldehyde
Uniqueness
6-Chloro-3-phenyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6th position and the phenyl group at the 3rd position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
CAS No. |
62039-73-0 |
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Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
6-chloro-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-12-13(8-11)18-14(9-17)15(12)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
PHEBSBWKWVRKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C#N |
Origin of Product |
United States |
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